molecular formula C13H15FN2OS B2524886 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 851806-64-9

1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No.: B2524886
CAS No.: 851806-64-9
M. Wt: 266.33
InChI Key: YVXLGRXSYGQKKZ-UHFFFAOYSA-N
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Description

1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a fluorophenyl group and a sulfanyl group attached to the imidazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction using appropriate fluorinated aromatic compounds.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached via a nucleophilic substitution reaction using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The fluorophenyl and sulfanyl groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Etonitazene: An analgesic with an imidazole core.

    Omeprazole: An antiulcer drug featuring an imidazole ring.

Uniqueness

1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is unique due to the presence of both a fluorophenyl group and a sulfanyl group attached to the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-5-3-4-6-11(10)14/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXLGRXSYGQKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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